![molecular formula C13H13N3O3S B5546214 3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related imidazo[2,1-b][1,3]thiazole derivatives often involves multi-step reactions starting from suitable precursors like thiohydentoin. Techniques such as condensation reactions, followed by cyclization, are commonly employed. The structural diversity in this compound class, including various substituents, allows for the exploration of different synthetic routes and conditions aiming at the desired product specificity and yield optimization (Dangi, Hussain, & Talesara, 2011).

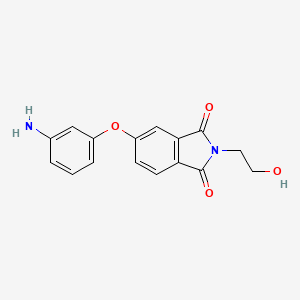

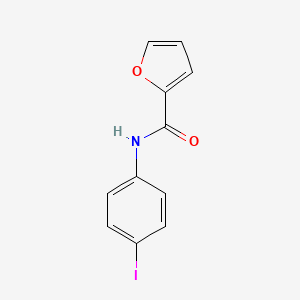

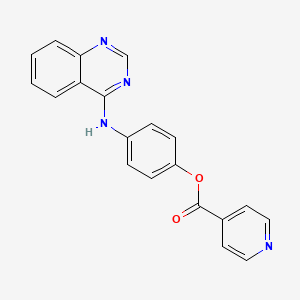

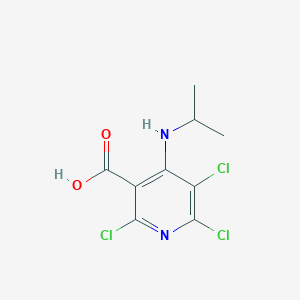

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives, including the subject compound, is characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, confirming the presence of specific functional groups and the overall three-dimensional configuration essential for understanding its reactivity and interaction with other molecules (Andreani et al., 1997).

Chemical Reactions and Properties

Imidazo[2,1-b][1,3]thiazoles undergo various chemical reactions, influenced by the presence of substituents on the ring system. These reactions may include nitrosation, halogenation, and interactions with acids or bases leading to ring transformations or the formation of novel derivatives. The substituents play a crucial role in determining the compound's reactivity towards different reagents and conditions (Billi et al., 1999).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are key to understanding the behavior of 3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole in various environments. These properties are influenced by molecular interactions and the compound's structural features, including intermolecular forces and the presence of functional groups affecting solubility in different solvents (Dong & Wang, 2005).

Chemical Properties Analysis

The chemical properties of this compound are shaped by its functional groups and molecular structure, determining its acidity, basicity, and potential for undergoing specific chemical reactions. For example, the presence of the nitro group and the ether linkage in the compound can affect its electron distribution and reactivity towards nucleophilic and electrophilic agents. Understanding these properties is crucial for predicting the compound's behavior in synthetic pathways and interactions with biomolecules (Prakash, Rani, & Goyal, 1992).

Aplicaciones Científicas De Investigación

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Novel families of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), characterized by modifications to their heterocyclic rings, have shown submicromolar concentration activity. These compounds, with enhanced activity compared to earlier versions, have potential use in anti-AIDS regimens, especially against viral RT carrying specific mutations, suggesting their utility in efavirenz-based treatments (De Martino et al., 2005).

Antimicrobial Applications

A series of compounds starting from thiohydentoin have been synthesized and evaluated for their antimicrobial activities, exploring their potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011). This research underlines the exploration of these compounds in addressing microbial infections, thereby contributing to the development of new therapeutic options.

Photophysical Properties for Dye Design

Investigations into the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores have revealed that nitro groups, contrary to expectations, do not act as fluorescence quenchers. These findings offer insights into the design strategies for this class of dyes, providing a basis for future applications in fluorescence technologies (Habenicht et al., 2015).

Antibacterial and Antifungal Properties

Newly synthesized 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles have been evaluated for their antibacterial and antifungal properties, showcasing potential applications in combating infections caused by Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans (Shetty et al., 2008).

Antitubercular Activity

Research into ionic liquid-promoted synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has highlighted their significant antitubercular activity against Mycobacterium tuberculosis. This work not only advances the chemotherapeutic arsenal against tuberculosis but also emphasizes the role of structural modifications in enhancing inhibitory activity (Ramprasad et al., 2016).

Direcciones Futuras

The future directions for research on “3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their biological activities, including their potential as antimicrobial agents . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights.

Propiedades

IUPAC Name |

3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-19-12-4-3-9(7-10(12)16(17)18)11-8-20-13-14-5-6-15(11)13/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXKBUXWYZMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)